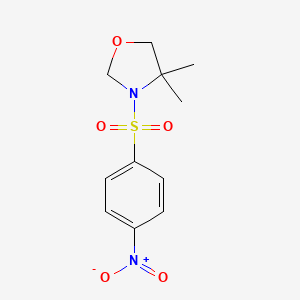

4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine is a chemical compound with the molecular formula C11H14N2O5S and a molecular weight of 286.30 g/mol . This compound is characterized by the presence of an oxazolidine ring substituted with a nitrophenyl sulfonyl group and two methyl groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4,4-dimethyl-1,3-oxazolidine in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activities or the modification of protein functions . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine can be compared with other similar compounds, such as:

4,4-Dimethyl-3-[(4-chlorophenyl)sulfonyl]-1,3-oxazolane: This compound has a chlorophenyl group instead of a nitrophenyl group, which can lead to different reactivity and applications.

4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane: The presence of a methyl group instead of a nitro group can affect the compound’s chemical properties and biological activities.

Biological Activity

4,4-Dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine, commonly referred to as DNSPA, is a synthetic organic compound with the molecular formula C11H14N2O5S and a molecular weight of 286.30 g/mol. Its structure features a five-membered oxazolidine ring and a nitrophenyl sulfonyl substituent, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of DNSPA, focusing on its interactions with biological targets, synthesis methods, and implications for drug development.

Synthesis and Characterization

The synthesis of DNSPA typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4,4-dimethyl-1,3-oxazolidine in the presence of a base. The product is characterized using various techniques such as NMR spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and X-ray crystallography. Notably, the N-H NMR signal observed at 8.07–8.09 ppm and the S-N stretching vibration at 931 cm⁻¹ confirm the successful formation of DNSPA.

The biological activity of DNSPA is primarily attributed to its ability to interact with various biological macromolecules. The nitrophenyl sulfonyl group acts as an electrophile, allowing it to react with nucleophilic sites in proteins and enzymes. This interaction can lead to:

- Inhibition of Enzyme Activities : DNSPA has been shown to inhibit specific enzymes by modifying their active sites through electrophilic attack.

- Modification of Protein Functions : The compound can alter protein stability and function, providing insights into potential therapeutic applications.

Biological Activity Studies

Research has demonstrated that DNSPA exhibits significant biological activity through its reactivity with biological targets. Here are some key findings:

- Enzyme Inhibition : DNSPA has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit serine proteases by modifying serine residues at the active site.

- Antimicrobial Properties : Preliminary studies suggest that DNSPA may possess antimicrobial activity against certain bacterial strains. Its electrophilic nature allows it to disrupt bacterial protein synthesis by targeting essential enzymes.

- Cellular Interaction : Interaction studies reveal that DNSPA can penetrate cellular membranes and interact with intracellular proteins, potentially leading to altered cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DNSPA's biological activity, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,4-Dimethyl-3-[(4-chlorophenyl)sulfonyl]-1,3-oxazolane | Chlorophenyl group instead of nitrophenyl | Different reactivity patterns due to chlorine's electron-withdrawing nature |

| 4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane | Methyl group instead of nitro group | Alters chemical properties and biological activity compared to nitrophenyl derivatives |

| 2-Methyl-2-(p-toluenesulfonyloxy)propane | Sulfonate ester structure | Used in different synthetic pathways due to unique leaving group characteristics |

This table highlights how variations in substituents can influence the reactivity and biological activities of oxazolidine derivatives.

Case Studies

Several case studies have explored the pharmacological potential of DNSPA:

- Case Study 1 : A study investigated the effect of DNSPA on enzyme kinetics in vitro. Results indicated that DNSPA significantly reduced enzyme activity at micromolar concentrations, suggesting a potent inhibitory effect on target enzymes involved in metabolic processes.

- Case Study 2 : In another study focusing on antimicrobial efficacy, DNSPA was tested against Escherichia coli strains resistant to common antibiotics. The compound demonstrated significant antibacterial activity, restoring sensitivity to certain β-lactam antibiotics .

Properties

IUPAC Name |

4,4-dimethyl-3-(4-nitrophenyl)sulfonyl-1,3-oxazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-11(2)7-18-8-12(11)19(16,17)10-5-3-9(4-6-10)13(14)15/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKZWCORHLFQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.